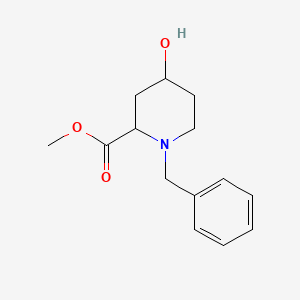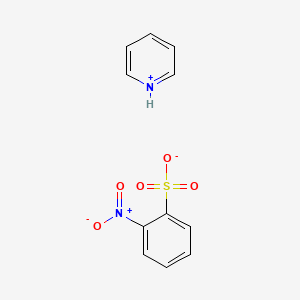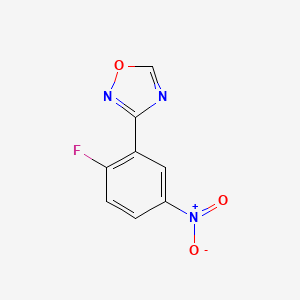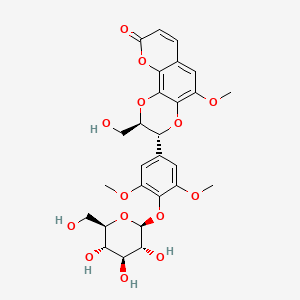
Yinxiancaoside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Yinxiancaoside C is typically isolated from the whole plant of Chloranthus japonicus Sieb . The isolation process involves several steps, including extraction, fractionation, and purification using various chromatographic techniques . The structures of the isolated compounds are elucidated by chemical and spectroscopic methods . Industrial production methods for this compound have not been extensively documented, suggesting that its production is primarily limited to laboratory-scale research.
Analyse Des Réactions Chimiques
Yinxiancaoside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
Yinxiancaoside C has been the subject of various scientific research studies due to its potential therapeutic properties. It has shown marginal cytotoxic activities against human hepatoma (Hepg-2), ovarian carcinoma (OV420), and breast cancer (MCF-7) cells . Additionally, it has been investigated for its antioxidant properties and potential use in treating inflammatory conditions . The compound’s unique structure and biological activities make it a valuable target for further research in chemistry, biology, medicine, and industry .
Mécanisme D'action
The mechanism of action of Yinxiancaoside C involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation . For example, this compound has been shown to inhibit the activity of matrix metalloproteinase-1, an enzyme involved in the degradation of extracellular matrix components . This inhibition can help reduce tumor invasion and metastasis .
Comparaison Avec Des Composés Similaires
Yinxiancaoside C is structurally similar to other coumarinolignan glucosides and benzofuran lignans isolated from Chloranthus japonicus Sieb . Some of the similar compounds include cleomiscosins A and C, which have also been isolated from other plant species . What sets this compound apart is its unique combination of coumarin and lignan moieties, which contribute to its distinct biological activities . The presence of these structural features makes this compound a valuable compound for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H30O14 |
|---|---|
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
(2R,3R)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[2,3-f][1,4]benzodioxin-9-one |
InChI |
InChI=1S/C27H30O14/c1-34-13-7-12(8-14(35-2)24(13)41-27-21(33)20(32)19(31)16(9-28)38-27)22-17(10-29)37-26-23-11(4-5-18(30)39-23)6-15(36-3)25(26)40-22/h4-8,16-17,19-22,27-29,31-33H,9-10H2,1-3H3/t16-,17-,19-,20+,21-,22-,27+/m1/s1 |
Clé InChI |
CFXXDPDYZLDBBH-MLLLHHPHSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H](OC4=C5C(=CC(=C4O3)OC)C=CC(=O)O5)CO |
SMILES canonique |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C(OC4=C5C(=CC(=C4O3)OC)C=CC(=O)O5)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


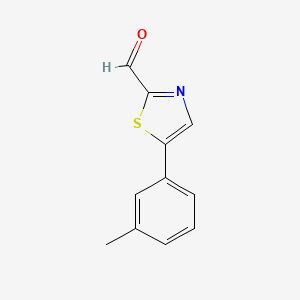
![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)
![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate](/img/structure/B12439690.png)
![(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol](/img/structure/B12439696.png)
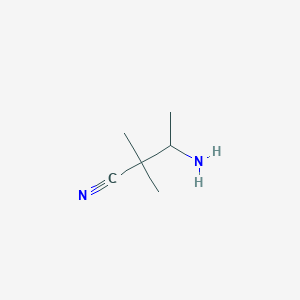

![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine](/img/structure/B12439718.png)
![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)
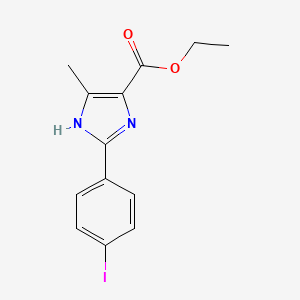
![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)
